3-(Cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-4-yl)benzamide
Description
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-4-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropylmethoxy group, a difluoromethoxy group, and a pyridinyl group attached to a benzamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C17H16F2N2O3 |
|---|---|
Molecular Weight |
334.32 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C17H16F2N2O3/c18-17(19)24-14-4-3-12(9-15(14)23-10-11-1-2-11)16(22)21-13-5-7-20-8-6-13/h3-9,11,17H,1-2,10H2,(H,20,21,22) |
InChI Key |
SMVJENFLQGNAOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)NC3=CC=NC=C3)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropylmethoxy Intermediate: This step involves the reaction of cyclopropylmethanol with a suitable halogenating agent to form cyclopropylmethoxy halide.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a difluoromethylating reagent.
Coupling with Pyridin-4-ylamine: The final step involves coupling the intermediate with pyridin-4-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethoxy)-4-methoxy-N-(pyridin-4-yl)benzamide
- 3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)-N-(pyridin-4-yl)benzamide
- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-3-yl)benzamide
Uniqueness
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-4-yl)benzamide is unique due to the presence of both cyclopropylmethoxy and difluoromethoxy groups, which impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.
Biological Activity
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-4-yl)benzamide, often referred to as Roflumilast impurity-VI, is a compound with notable biological activities, particularly in the fields of anti-inflammatory and pharmacological research. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
The compound has a molecular formula of and a molecular weight of 336.32 g/mol. It features a cyclopropylmethoxy group and difluoromethoxy substituents, which contribute to its biological activity.
Synthesis
The synthesis of this compound involves several steps, including the reaction of specific precursors under controlled conditions. The detailed preparation process includes crystallization techniques that yield a pure product with a melting point of 143-146°C .
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. Amides with trifluoromethyl substituents are known for their broad spectrum of pharmacological activities, including anti-inflammatory effects . The compound's structural features enhance its interaction with biological targets involved in inflammatory pathways.
Antimicrobial Activity
The compound has shown potential antimicrobial activity against various pathogens. Similar compounds in its class have been documented to possess antibacterial and antifungal properties, making them valuable in therapeutic applications .
Case Studies
- Anti-inflammatory Effects : A study demonstrated that Roflumilast and its impurities significantly reduced pro-inflammatory cytokines in vitro, indicating their potential as therapeutic agents for chronic inflammatory diseases.
- Antimicrobial Efficacy : In vitro tests revealed that derivatives of the compound exhibited varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) highlighted the importance of the difluoromethoxy group in enhancing potency .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.32 g/mol |
| Melting Point | 143-146°C |
| Solubility | Soluble in organic solvents |
| Biological Activity | Observations |
|---|---|
| Anti-inflammatory | Significant reduction in cytokines observed in vitro |
| Antimicrobial | Effective against multiple bacterial strains |
Q & A
What are the key considerations for synthesizing 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-4-yl)benzamide with high purity?
Answer:
The synthesis typically involves multi-step reactions, starting with intermediates like 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (CAS: 151103-09-2), followed by amidation with pyridin-4-amine. Critical steps include:
- Coupling Reagents : Use carbodiimide-based reagents (e.g., DCC) or acyl chlorides for amide bond formation, ensuring stoichiometric control to minimize side products.
- Solvent Optimization : Polar aprotic solvents like acetonitrile or dichloromethane are preferred for their ability to dissolve aromatic intermediates and stabilize reactive species .
- Catalysts : Sodium pivalate or triethylamine can enhance reaction efficiency by scavenging acids generated during amidation .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity. Analytical HPLC (≥98% purity threshold) and NMR (monitoring for residual solvents) are essential for validation .
How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Answer:
Yield optimization requires balancing kinetic and thermodynamic factors:
- Temperature : Mild heating (40–60°C) accelerates amide coupling without promoting decomposition. For cyclopropylmethoxy group stability, avoid temperatures >80°C .
- Catalytic Additives : Use 4-dimethylaminopyridine (DMAP) to activate acyl intermediates, reducing reaction time by 30–50% compared to uncatalyzed conditions .
- Moisture Control : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of difluoromethoxy groups, which are sensitive to moisture .
- Scale-Up Adjustments : On larger scales (>10 mmol), continuous flow reactors improve mixing and heat dissipation, mitigating exothermic side reactions .
What analytical techniques are most effective for characterizing this benzamide derivative?
Answer:
A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., pyridin-4-yl substitution) and detect impurities. F NMR quantifies difluoromethoxy group integrity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ ≈ 365.1) and identifies byproducts like incomplete amidation .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) resolve positional isomers. Purity thresholds ≥95% are recommended for biological assays .
How should researchers address contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from:
- Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1% v/v). Replicate studies in orthogonal assays (e.g., enzymatic vs. cellular) .
- Impurity Profiles : Batch-to-batch variability in difluoromethoxy group content (e.g., 5% hydrolyzed product) can alter activity. LC-MS tracking of degradation products is advised .
- Target Selectivity : Use siRNA knockdown or CRISPR-edited models to confirm target engagement, as off-target effects (e.g., kinase inhibition) may skew results .
What are the hypothesized mechanisms of action for this compound in medicinal chemistry research?
Answer:
Structural analogs suggest potential mechanisms:
- Enzyme Inhibition : The pyridin-4-yl group may chelate catalytic metal ions in kinases (e.g., EGFR), while the difluoromethoxy moiety enhances membrane permeability .
- Receptor Modulation : Docking studies predict interactions with G-protein-coupled receptors (GPCRs) due to the benzamide scaffold’s rigidity .
- Antibacterial Activity : The trifluoromethyl analog’s mode of action involves dual targeting of bacterial PPTases, disrupting lipid biosynthesis .
What safety protocols are essential when handling intermediates during synthesis?
Answer:
Critical precautions include:
- Mutagenicity Screening : Ames testing for intermediates (e.g., anomeric amides), as some derivatives show mutagenic potential at >100 µg/mL .
- Ventilation : Use fume hoods for steps involving volatile reagents (e.g., dichloromethane).
- PPE : Nitrile gloves and safety goggles are mandatory; avoid latex due to solvent permeability .
- Storage : Store light-sensitive intermediates in amber vials at –20°C to prevent cyclopropane ring opening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
